molecular formula C13H13F2N3O B6537252 N-(2,4-difluorophenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide CAS No. 1172078-85-1

N-(2,4-difluorophenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B6537252
CAS No.: 1172078-85-1
M. Wt: 265.26 g/mol
InChI Key: BZFUJMALDGNYEU-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based small molecule characterized by:

  • Pyrazole core: Substituted at position 1 with an ethyl group, position 3 with a methyl group, and position 5 with a carboxamide moiety.
  • Aromatic substituent: The carboxamide is linked to a 2,4-difluorophenyl group, introducing electron-withdrawing fluorine atoms at the ortho and para positions of the benzene ring.

This structural configuration influences its physicochemical properties, such as lipophilicity (logP ~2.5–3.0, estimated from analogs) and molecular weight (~279.26 g/mol). The compound’s synthesis likely follows routes analogous to those described for related pyrazole carboxamides, involving condensation of pyrazole-5-carboxylic acid derivatives with appropriate amines .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-ethyl-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O/c1-3-18-12(6-8(2)17-18)13(19)16-11-5-4-9(14)7-10(11)15/h4-7H,3H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFUJMALDGNYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide typically involves the condensation of 2,4-difluoroaniline with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of anhydrous solvents, such as tetrahydrofuran (THF), and catalysts like sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl ring, where fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, anhydrous solvents like THF

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(2,4-difluorophenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Position 1 (N1 substituent): Ethyl vs. Trifluoromethyl (Position 3): Introduces strong electron-withdrawing effects, altering reactivity and binding interactions (e.g., in enzyme active sites) .
  • Carboxamide-Linked Aromatic Groups :

    • 2,4-Difluorophenyl : Fluorine atoms reduce π-π stacking interactions but improve resistance to oxidative metabolism.
    • 4-Fluorophenyl : Single fluorine substitution simplifies synthesis but may reduce target affinity compared to di-fluorinated analogs .

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